molecular formula C15H16O B8002661 (1S)-2-naphthalen-1-ylcyclopentan-1-ol

(1S)-2-naphthalen-1-ylcyclopentan-1-ol

Cat. No.: B8002661
M. Wt: 212.29 g/mol
InChI Key: RDEMTEJYVODWOA-LOACHALJSA-N
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Description

(1S)-2-Naphthalen-1-ylcyclopentan-1-ol is a chiral cyclopentanol derivative featuring a naphthalene substituent at the 2-position of the cyclopentane ring. Its molecular formula is C₁₅H₁₄O, with a molecular weight of 210.27 g/mol. The naphthyl group contributes to increased hydrophobicity compared to simpler cyclopentanol derivatives, influencing solubility and reactivity .

Properties

IUPAC Name

(1S)-2-naphthalen-1-ylcyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c16-15-10-4-9-14(15)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14-16H,4,9-10H2/t14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEMTEJYVODWOA-LOACHALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(C1)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related cyclopentanol derivatives (Table 1):

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Applications
(1S)-2-Naphthalen-1-ylcyclopentan-1-ol Naphthalen-1-yl 210.27 Hydroxyl, Naphthyl Chiral building block, Pharma
Naphthalen-1-ylmethanol Methanol (C-O linkage) ~158.20 Hydroxyl, Naphthyl Solvent, Intermediate synthesis
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Aminobutan-2-yl 157.25 Hydroxyl, Amine Pharmaceuticals, Agrochemicals
(1S,2R)-2-(Methylamino)cyclopentan-1-ol Methylamino 129.20 Hydroxyl, Methylamine Bioactive molecule synthesis

Key Observations :

  • Naphthalen-1-ylmethanol: Shares the naphthyl group but lacks the cyclopentane ring. Its C1–C11 bond length is 1.81 Å, and torsion angles (e.g., C2–C1–C10–C5: −176.55°) indicate planar rigidity compared to the cyclopentanol derivatives .
  • Amino-Substituted Derivatives: Compounds like 1-(1-Aminobutan-2-yl)cyclopentan-1-ol exhibit higher reactivity due to the amine group, enabling applications in drug discovery (e.g., kinase inhibitors) . In contrast, the naphthyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates.

Stereochemical and Physicochemical Properties

  • Stereochemistry: The (1S) configuration in the target compound contrasts with (1S,2R)-2-(Methylamino)cyclopentan-1-ol, where the additional stereocenter influences receptor binding in bioactive molecules .
  • Solubility: The naphthyl group reduces aqueous solubility compared to amine-substituted analogs. For example, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (logP ~1.2) is more polar than the target compound (estimated logP ~3.5).
  • Thermal Stability: Cyclopentanol derivatives with bulky substituents (e.g., naphthyl) exhibit higher melting points due to enhanced van der Waals interactions.

Research Findings and Methodological Insights

  • Crystallography: SHELX software (SHELXL, SHELXS) has been critical in resolving the crystal structures of related compounds, such as Naphthalen-1-ylmethanol, where bond angles and torsional parameters were determined with high precision .
  • Regulatory Status: While naphthalene derivatives like dinonylnaphthalenesulfonic acid are regulated due to environmental concerns, the target compound’s regulatory profile remains less stringent, pending ecotoxicity studies .

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